Iodosylbenzene--trifluoroborane (1/1)

Description

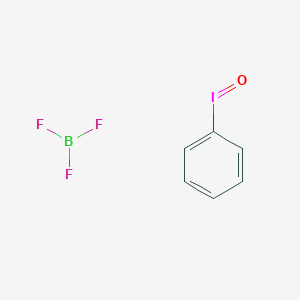

Iodosylbenzene--trifluoroborane (1/1) is a 1:1 adduct formed between iodosylbenzene (C₆H₅IO) and trifluoroborane (BF₃). This compound combines the oxidizing properties of iodosylbenzene with the Lewis acidity of BF₃, making it a versatile reagent in organic synthesis. Such adducts are typically used to enhance electrophilicity in catalytic reactions or stabilize reactive intermediates .

The synthesis of similar boron-containing compounds often involves reactions in tetrahydrofuran (THF) with bases like triethylamine to remove byproducts, as seen in phosphazene syntheses . Applications of this compound may overlap with triarylborane dyes (e.g., fluorophores in DNA/RNA binding studies) and ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) but with distinct reactivity due to the iodosyl moiety .

Properties

CAS No. |

108208-48-6 |

|---|---|

Molecular Formula |

C6H5BF3IO |

Molecular Weight |

287.82 g/mol |

IUPAC Name |

iodosylbenzene;trifluoroborane |

InChI |

InChI=1S/C6H5IO.BF3/c8-7-6-4-2-1-3-5-6;2-1(3)4/h1-5H; |

InChI Key |

SWJQMRRXMMDNSU-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.C1=CC=C(C=C1)I=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodosylbenzene is typically prepared by oxidizing iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} ]

Trifluoroborane can be synthesized by reacting boron trifluoride with various Lewis bases .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Iodosylbenzene–trifluoroborane (1/1) undergoes various types of reactions, including:

Common Reagents and Conditions:

Oxidation Reactions: Iodosylbenzene typically reacts with alkenes, aromatic amines, and metal complexes under mild conditions to form epoxides, azo compounds, and oxo derivatives, respectively.

Substitution Reactions: Trifluoroborane reacts with other boron halides to form mixed halides.

Major Products:

Oxidation Products: Epoxides, azo compounds, and oxo derivatives.

Substitution Products: Mixed halides.

Scientific Research Applications

Iodosylbenzene–trifluoroborane (1/1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of iodosylbenzene–trifluoroborane (1/1) involves the transfer of oxygen atoms from iodosylbenzene to other molecules, facilitating oxidation reactions . Trifluoroborane acts as a Lewis acid, activating substrates and promoting various chemical transformations . The combination of these two mechanisms results in a versatile reagent with unique reactivity.

Comparison with Similar Compounds

Table 1: Key Properties of Iodosylbenzene--Trifluoroborane (1/1) and Analogous Compounds

Reactivity and Functional Differences

- Oxidative vs. Non-Oxidative Roles: Unlike acetonitrile--BF₃ (1:1), which solely acts as a Lewis acid, the iodosylbenzene--BF₃ adduct likely mediates oxidation reactions (e.g., epoxidation or C–H activation) due to the hypervalent iodine center .

- Boron Coordination : The 3-boric acid thiophene (C₆H₄(BF₃)₂S) contains two BF₃ units, enhancing its Lewis acidity compared to the 1:1 adduct .

- Thermal Stability : Thermogravimetric analysis (TGA) data from similar compounds (e.g., phosphazenes) suggests that iodosylbenzene--BF₃ may exhibit stability up to 150–200°C, comparable to ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate .

Research Findings and Challenges

- Synthetic Challenges : Isolation of pure iodosylbenzene--BF₃ may require column chromatography, akin to dispirophosphazene purification .

- Kinetic Behavior : Kinetic studies on triarylborane dyes (e.g., fluorescence quantum yields) highlight the need for similar analyses to quantify the adduct’s catalytic efficiency .

- Safety Considerations : BF₃ adducts often require handling under inert conditions due to moisture sensitivity, as seen in acetonitrile--BF₃ protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.